molecular formula C22H20FN5O3 B2693195 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide CAS No. 953226-63-6

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide

Katalognummer: B2693195
CAS-Nummer: 953226-63-6
Molekulargewicht: 421.432
InChI-Schlüssel: WSANCTIJIJRKQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and oncological research . This scaffold is considered a privileged structure in drug discovery due to its similarity to the purine bases of endogenous ATP, allowing it to function as a competitive inhibitor of ATP-binding sites in various kinase targets . Compounds featuring the pyrazolo[3,4-d]pyrimidine core have demonstrated robust biological activity by targeting key signaling pathways involved in cell proliferation and survival . Specifically, such derivatives are extensively investigated as potent inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Src kinase . Aberrant activation of these kinases is a well-established driver in numerous cancers, making them critical targets for therapeutic intervention . Researchers can utilize this compound to probe kinase function in cellular models, study signal transduction mechanisms, and evaluate its effects on cell viability, tumorigenicity, and resistance pathways in various cancer cell lines, including glioblastoma (GBM) . Its mechanism of action typically involves binding to the active site of the kinase, thereby suppressing its phosphorylating activity and downstream oncogenic signaling . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(3-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-15(11-18)12-24-20(29)9-10-27-14-25-21-19(22(27)30)13-26-28(21)17-7-5-16(23)6-8-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANCTIJIJRKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in cancer therapy. The unique structural features of this compound may enhance its interaction with biological targets, positioning it as a potential candidate for therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is commonly associated with kinase inhibitors.
  • Fluorophenyl group : The presence of fluorine enhances lipophilicity and potential bioactivity.
  • Methoxybenzyl substituent : This moiety may influence the pharmacokinetic properties and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways through:

  • Kinase inhibition : Pyrazolo[3,4-d]pyrimidines often inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell proliferation and survival.
  • Apoptosis induction : Studies suggest that compounds in this class can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The following table summarizes findings from in vitro studies against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamideMDA-MB-468 (Breast Cancer)12.5Induces apoptosis via caspase activation
Other DerivativesA549 (Lung Cancer)15.0CDK inhibition and G1 phase arrest
Other DerivativesHeLa (Cervical Cancer)10.0EGFR pathway modulation

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • MDA-MB-468 Cell Line Study : In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, the compound demonstrated an 18.98-fold increase in apoptosis compared to control groups. This was correlated with a significant rise in caspase-3 levels, underscoring its potential as an anticancer agent .
  • NCI 60 Cell Line Panel : The compound was tested against the NCI 60 human tumor cell line panel, revealing broad-spectrum activity. It showed comparable efficacy to established drugs such as sunitinib, particularly in inhibiting tumor growth through targeted kinase pathways .

Pharmacological Properties

The pharmacological profile of 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide suggests:

  • High selectivity towards cancer cells : Minimal cytotoxicity towards normal cells was observed during preliminary toxicity assessments.
  • Potential as a kinase inhibitor : The structural features align with known kinase inhibitors, suggesting further investigation into its binding affinity and specificity is warranted.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Name/ID Core Structure R1 Substituent R2 Substituent (Propanamide) Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl N-(3-Methoxybenzyl) ~426.42* Methoxy (polar), fluorophenyl (stable) -
3-(1-tert-Butyl-4-oxo-...propanamide Pyrazolo[3,4-d]pyrimidinone tert-Butyl N-(3-Trifluoromethylphenyl) 446.43 Trifluoromethyl (lipophilic), tert-butyl (bulky)
Example 33 (Chromenone derivative) Pyrazolo[3,4-d]pyrimidinone Methyl Ethyl-linked chromen-4-one ~525.52† Chromenone (planar, π-π interactions)
Example 60 (Sulfonamide derivative) Pyrazolo[3,4-c]pyrimidinone 3-Fluoro-4-morpholinophenyl Benzenesulfonamide 599.1 (M+1) Sulfonamide (H-bond acceptor), morpholine (solubility)

*Estimated based on formula; †Calculated from Example 33’s data.

  • Solubility: The morpholine ring in and methoxy group in the target compound improve solubility via polar interactions, whereas chromenone derivatives (e.g., ) may exhibit lower solubility due to planarity.
  • Metabolic Stability : Fluorine atoms (target compound, ) reduce oxidative metabolism, extending half-life.

Q & A

Q. What are the common synthetic routes for preparing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives are prepared by reacting α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones with hydrazine derivatives under reflux conditions in acetonitrile or DMF . Key steps include:

  • Cyclization : Heating with anhydrous hydrazine (110°C, 16 hours) to form the pyrazolo-pyrimidine backbone .
  • Substituent introduction : Alkylation or arylation at the N1 position using halogenated reagents (e.g., 4-fluorophenyl derivatives) in the presence of bases like Cs₂CO₃ .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • ¹H NMR : Resolves substituent patterns (e.g., 4-fluorophenyl and 3-methoxybenzyl groups). For example, aromatic protons in the 4-fluorophenyl moiety appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 463.15 for C₂₂H₁₉ClFN₅O₄) .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

  • Recrystallization : Use polar solvents (e.g., acetonitrile or ethanol) to isolate crystalline products .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
  • Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. What experimental design strategies optimize the final amidation step with 3-methoxybenzylamine?

The amidation of the propanamide side chain requires careful optimization:

  • Coupling reagents : EDC·HCl/HOBt or DCC/DMAP in DMF or dichloromethane improve yields (70–88%) .
  • Solvent effects : Anhydrous DMF minimizes hydrolysis of activated intermediates .
  • Temperature control : Room temperature reduces side reactions, while microwave-assisted synthesis (60°C, 30 min) accelerates kinetics .
    Statistical approaches like Design of Experiments (DoE) can model variables (e.g., reagent stoichiometry, solvent polarity) to maximize yield .

Q. How do electronic effects of substituents influence bioactivity?

  • 4-Fluorophenyl group : Electron-withdrawing fluorine enhances metabolic stability and target binding (e.g., kinase inhibition) .
  • 3-Methoxybenzyl moiety : The methoxy group improves solubility via H-bonding while maintaining lipophilicity for membrane penetration .
    Structure-activity relationship (SAR) studies show that replacing 4-fluorophenyl with bulkier groups (e.g., 3-chloro-4-fluorophenyl) reduces cytotoxicity in A549 cells (IC₅₀ increases from 2.1 μM to >10 μM) .

Q. What methodological considerations are critical for in vivo anticancer evaluation?

  • Xenograft models : Use immunodeficient mice implanted with A549 lung adenocarcinoma cells to assess tumor growth inhibition .
  • Dosage : Compound 37 (CBS-1) showed efficacy at 25 mg/kg/day via intraperitoneal injection, with 60% tumor mass reduction vs. controls .
  • Biomarkers : Monitor caspase-3 activation (apoptosis) and NF-κB suppression via Western blotting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.